molecular formula C15H11N3 B13108920 3-pyridin-2-yl-4-pyridin-3-ylpyridine

3-pyridin-2-yl-4-pyridin-3-ylpyridine

Cat. No.: B13108920
M. Wt: 233.27 g/mol
InChI Key: XTLUVIORNRMPNA-UHFFFAOYSA-N
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Description

3-pyridin-2-yl-4-pyridin-3-ylpyridine is a heterocyclic compound that features three pyridine rings. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The presence of multiple pyridine rings in a single molecule can impart unique chemical and physical properties, making such compounds of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyridin-2-yl-4-pyridin-3-ylpyridine can be achieved through various synthetic routes. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling reaction can be employed to couple different pyridine derivatives. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are commonly used to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-pyridin-2-yl-4-pyridin-3-ylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines in the presence of a base like sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of partially or fully reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-pyridin-2-yl-4-pyridin-3-ylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-pyridin-2-yl-4-pyridin-3-ylpyridine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s multiple pyridine rings can facilitate interactions with various biomolecules through hydrogen bonding, π-π stacking, and coordination with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-pyridin-2-yl-4-pyridin-3-ylpyridine is unique due to its three pyridine rings, which can impart distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

3-pyridin-2-yl-4-pyridin-3-ylpyridine

InChI

InChI=1S/C15H11N3/c1-2-8-18-15(5-1)14-11-17-9-6-13(14)12-4-3-7-16-10-12/h1-11H

InChI Key

XTLUVIORNRMPNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CN=C2)C3=CN=CC=C3

Origin of Product

United States

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